molecular formula C14H16N2O2S2 B11456338 1-Phenyl-4-(2-thienylsulfonyl)piperazine CAS No. 324779-57-9

1-Phenyl-4-(2-thienylsulfonyl)piperazine

Cat. No.: B11456338
CAS No.: 324779-57-9
M. Wt: 308.4 g/mol
InChI Key: WSNQSFFPDHHTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(2-thienylsulfonyl)piperazine is a useful research compound. Its molecular formula is C14H16N2O2S2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

324779-57-9

Molecular Formula

C14H16N2O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

1-phenyl-4-thiophen-2-ylsulfonylpiperazine

InChI

InChI=1S/C14H16N2O2S2/c17-20(18,14-7-4-12-19-14)16-10-8-15(9-11-16)13-5-2-1-3-6-13/h1-7,12H,8-11H2

InChI Key

WSNQSFFPDHHTCT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Substitution on the Phenyl Ring:

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the molecule, which may influence target binding. For example, small electron-withdrawing groups like halogens (e.g., F, Cl) in the para-position can sometimes enhance activity.

Steric Effects: The size and position of substituents on the phenyl ring are critical. Bulky groups may either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents optimal binding.

Modification of the Thienyl Ring:

Substitutions on the thiophene (B33073) ring offer another avenue for optimization. Introducing small lipophilic groups could enhance binding affinity. The position of substitution on the thiophene ring (e.g., 4- or 5-position) will likely have a significant impact on activity.

Piperazine Core Modifications:

While the 1,4-disubstituted piperazine (B1678402) core is a common scaffold in medicinal chemistry, minor modifications, such as the introduction of methyl groups on the carbon atoms of the piperazine ring, could be explored to alter the conformational rigidity and basicity of the molecule.

Bioisosteric Replacement:

The phenyl or thienyl rings could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions and improve properties. For instance, replacing the thiophene (B33073) ring with other five-membered heterocycles (e.g., furan, pyrrole) or the phenyl ring with a pyridine or pyrimidine (B1678525) ring could lead to analogues with improved activity or selectivity profiles.

The following table provides a hypothetical summary of design principles and their expected outcomes for the optimization of 1-Phenyl-4-(2-thienylsulfonyl)piperazine analogues.

Design PrincipleExample ModificationExpected Outcome
Increase Lipophilicity Add a chloro group to the para-position of the phenyl ring.Potentially increased membrane permeability and target affinity.
Modulate Electronics Replace the phenyl group with a pyridine ring.Altered pKa and potential for new hydrogen bonding interactions.
Introduce Steric Bulk Add a methyl group to the thiophene ring.May improve binding through enhanced van der Waals contacts.
Conformational Restriction Introduce a methyl group on the piperazine (B1678402) ring.Reduced number of accessible conformations, potentially locking the molecule in its bioactive conformation.

Note: The expected outcomes in this table are generalized predictions based on common medicinal chemistry principles and are not based on specific experimental data for this compound class.

Preclinical Biological Evaluation of 1 Phenyl 4 2 Thienylsulfonyl Piperazine in Research Models

In Vitro Cellular and Biochemical Assays

In vitro studies are crucial for elucidating the molecular mechanisms of action of a compound at the cellular and biochemical level. These assays provide foundational knowledge of a compound's interaction with specific biological targets.

Functional assays in cultured cells are employed to determine the physiological response elicited by a compound upon binding to its target. For arylpiperazine derivatives, a common mechanism involves the modulation of G-protein coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) receptors.

Studies on related arylpiperazine compounds have utilized human embryonic kidney (HEK293) cells stably expressing specific human 5-HT receptors to characterize functional activity. nih.gov In these systems, the agonistic or antagonistic properties of a compound are often assessed by measuring changes in second messenger signaling cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway. nih.gov For instance, the ability of a compound to inhibit agonist-stimulated cAMP production is a hallmark of antagonism. Research on compounds structurally similar to 1-Phenyl-4-(2-thienylsulfonyl)piperazine has demonstrated insurmountable antagonism of 5-carboxamidotryptamine (B1209777) (5-CT)-stimulated cAMP signaling, indicating a strong and persistent inhibitory effect on receptor function. nih.gov

These assays are critical in defining a compound's functional profile, distinguishing between full agonists, partial agonists, antagonists, or inverse agonists.

The inhibitory potential of this compound and its analogs has been investigated against various enzymes. A study focusing on a series of 1-arylsulfonyl-4-phenylpiperazine derivatives evaluated their anti-enzymatic capabilities against several key enzymes. researchgate.net The synthesized compounds were tested for their inhibitory effects on α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net

These enzyme inhibition assays are typically performed using cellular lysates or purified enzymes. The results from these studies help to identify potential therapeutic applications, for example, in metabolic disorders or inflammatory diseases. The investigation into 1-arylsulfonyl-4-phenylpiperazine derivatives revealed them to be promising enzyme inhibitors. researchgate.net One derivative, in particular, showed significant inhibition against the α-glucosidase enzyme. researchgate.net

Table 1: Enzyme Inhibition Profile of Related 1-Arylsulfonyl-4-Phenylpiperazine Derivatives

Enzyme Target Observed Activity Potential Therapeutic Relevance
α-Glucosidase Inhibitory Diabetes Mellitus
Lipoxygenase (LOX) Inhibitory Inflammation
Acetylcholinesterase (AChE) Inhibitory Neurodegenerative Diseases
Butyrylcholinesterase (BChE) Inhibitory Neurodegenerative Diseases

This table is representative of findings for the class of 1-arylsulfonyl-4-phenylpiperazine derivatives.

Receptor occupancy studies are designed to quantify the binding of a ligand to its receptor. These are commonly performed in whole-cell preparations using radioligand binding assays. In the context of arylpiperazine derivatives, studies have been conducted on cell lines engineered to express specific receptor subtypes, such as the human 5-HT7 receptor. nih.gov

These experiments typically involve a competitive binding paradigm, where the ability of the test compound to displace a known high-affinity radioligand is measured. For example, the displacement of [³H]-SB-269970, a known 5-HT7 receptor antagonist, has been used to determine the binding affinity of novel arylpiperazine compounds. nih.gov Such studies have revealed that certain derivatives exhibit high affinity for their target receptors. Furthermore, "washout" experiments, where the compound is removed after an initial incubation period, can reveal the duration of receptor binding. Some arylpiperazine derivatives have demonstrated a long-lasting, concentration-dependent inhibition of radioligand binding, suggesting a slow dissociation from the receptor. nih.gov

Based on available scientific literature, specific studies detailing the modulation of gene expression or protein levels in cell systems by this compound have not been extensively reported. Such studies would typically involve techniques like quantitative polymerase chain reaction (qPCR) to measure changes in messenger RNA (mRNA) levels or Western blotting to assess alterations in protein concentrations following compound treatment.

In Vivo Target Engagement and Mechanistic Studies in Animal Models

In vivo studies in animal models are essential for confirming that a compound reaches its intended target in a living organism and exerts a measurable biological effect.

While specific in vivo receptor occupancy data for this compound is not prominently available, the general class of phenylpiperazine and arylpiperazine compounds has been studied for its ability to interact with central nervous system (CNS) targets. These studies are critical for establishing a link between receptor binding and behavioral or neurochemical outcomes.

For instance, related compounds have been evaluated for their interaction with dopamine (B1211576) D2 receptors. nih.gov In vivo neurochemical effects, such as changes in dopamine metabolite levels (e.g., 3,4-Dihydroxyphenylacetic Acid) in specific brain regions like the corpus striatum, can serve as an indirect measure of target engagement. nih.gov Furthermore, techniques like in vivo microdialysis in freely moving animals can be used to measure extracellular neurotransmitter levels, providing insight into the compound's functional impact on neuronal circuits. nih.gov Studies on other arylpiperazines have used this technique to measure extracellular 5-HT levels in brain regions like the substantia nigra. nih.gov These approaches help to confirm that a compound not only binds to its intended receptor in the brain but also elicits a downstream neurochemical response.

Neurotransmitter Release and Metabolism Modulation

There is currently no available research data detailing the effects of this compound on the release or metabolism of neurotransmitters in preclinical models. Studies investigating its potential to alter the levels of key signaling molecules such as dopamine, serotonin, or norepinephrine (B1679862) have not been identified.

Enzyme Activity Modulation in Tissue Extracts

Information regarding the modulatory effects of this compound on the activity of various enzymes in tissue extracts is not present in the current body of scientific literature. There are no published studies examining its potential inhibitory or activating effects on specific enzymatic pathways.

Biomarker Response in Preclinical Models

No studies have been published that report on the response of biological markers in preclinical models following the administration of this compound. Consequently, there is no data on its effects on physiological or pathological biomarkers.

Theoretical Considerations for Biological Activity

Due to the absence of empirical data, any discussion of the theoretical considerations for the biological activity of this compound would be purely speculative. Structure-activity relationship (SAR) studies, which would provide a basis for such theoretical considerations, have not been published for this specific compound. Without experimental data on its biological targets and effects, no scientifically grounded theoretical framework for its activity can be established.

Computational Chemistry and Cheminformatics Studies on 1 Phenyl 4 2 Thienylsulfonyl Piperazine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. Studies on various phenylpiperazine derivatives have successfully employed molecular docking to elucidate their mechanism of action against enzymes and receptors. researchgate.netnih.gov

For the class of aryl-sulfonylpiperazine compounds, molecular docking studies have been instrumental in identifying crucial binding modes and key amino acid interactions within the active sites of various protein targets. The core structure, consisting of a phenyl ring, a piperazine (B1678402) linker, and a sulfonyl group, dictates the primary interactions.

Research on related thiazole-piperazine derivatives has shown that the sulfonyl moiety is capable of forming significant hydrogen bonds with amino acid residues such as Lysine (Lys303). nih.gov The aromatic portions of these molecules, such as the phenyl ring, frequently engage in π-π stacking or hydrophobic interactions with aromatic residues like Tyrosine (Tyr148) and Histidine (His54) in the target's binding pocket. nih.gov For example, in studies of 1,2-benzothiazine derivatives containing a phenylpiperazine moiety, molecular docking revealed the potential for hydrogen bonding with Aspartate (Asp) residues. nih.gov

These findings suggest that 1-Phenyl-4-(2-thienylsulfonyl)piperazine would likely engage its target protein through a combination of these interactions: the sulfonyl group's oxygen atoms could act as hydrogen bond acceptors, while the phenyl and thienyl rings could form hydrophobic and π-π interactions, anchoring the ligand within the binding site.

Table 1: Potential Ligand-Protein Interactions for Phenylpiperazine Scaffolds

Compound MoietyInteraction TypePotential Interacting Amino Acid ResiduesSource
Sulfonyl GroupHydrogen BondLysine, Aspartate nih.govnih.gov
Phenyl Ringπ-π Stacking / HydrophobicTyrosine, Histidine nih.gov
Thiazole Ring (analogue)π-π StackingTyrosine, Tryptophan nih.gov

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The phenylpiperazine scaffold is a common feature in many biologically active compounds and is often used in virtual screening campaigns to discover novel drug candidates. researchgate.net

Consensus-based virtual screening, which combines docking, shape, and pharmacophore screening, has been used to screen compound libraries for new inhibitors of specific targets. nih.gov In one such campaign, a screen of over 2,000 compounds led to the discovery of a 2-phenyl- researchgate.netnih.govnih.govtriazolo[1,5-b]isoquinoline scaffold as a new chemotype for inhibiting Maternal Embryonic Leucine Zipper Kinase (MELK). nih.gov Similarly, virtual screening was employed to identify a benzenesulfonamide (B165840) scaffold targeting the papain-like protease (PLpro) of SARS-CoV-2, which is a critical enzyme for viral replication. nih.gov

The structural features of this compound make it a candidate for inclusion in such screening libraries. Its distinct shape and distribution of hydrophobic and hydrogen-bonding elements could allow it to be identified as a "hit" against various biological targets, particularly kinases and proteases.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes, complementing the static picture provided by molecular docking. researchgate.net

MD simulations are particularly useful for assessing the stability of a ligand within a binding pocket over time. Studies on phenyl-piperazine scaffolds targeting the eIF4A1 protein showed that compounds with weak or no activity were unstable during simulations and would disassociate from the binding pocket. researchgate.net In contrast, more potent compounds maintained stable interactions throughout the simulation. researchgate.net Further, MD simulations of inverse agonists binding to the Estrogen-Related Receptor alpha (ERRα) demonstrated that the binding mode of the ligand could induce changes in the flexibility and structure of key protein regions, such as Helix3 and Helix11, which directly correlated with the compound's biological activity. mdpi.com These simulations provide insight into how the binding of a ligand like this compound might dynamically alter its target's conformation to exert its effect.

Table 2: Representative Findings from Molecular Dynamics Simulations of Phenylpiperazine-Related Scaffolds

System StudiedSimulation GoalKey FindingSource
Phenyl-piperazine scaffolds with eIF4A1 proteinBinding Stability AnalysisActive compounds formed stable interactions, while inactive ones dissociated from the binding pocket. researchgate.net
Inverse agonists with ERRαLigand-Induced Conformational ChangesLigand binding altered the flexibility of Helix3 and Helix11, correlating with biological activity. mdpi.com
4-phenylpiperazine derivativesConformational AnalysisThe phenyl ring preferentially adopts a perpendicular orientation relative to the piperazine moiety. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are then used to predict the activity of new, unsynthesized compounds.

For series of mono-substituted 4-phenylpiperazines, QSAR models have been developed to understand how different structural properties influence their effects on the dopaminergic system. nih.gov In these studies, physicochemical descriptors (such as lipophilicity, electronic properties, and steric parameters) are calculated for each compound and modeled against a measured biological response using statistical methods like partial least squares (PLS) regression. nih.gov Such models have successfully established a comprehensive understanding of the biological response by correlating it with affinities to targets like the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A) enzyme. nih.gov

Similarly, 3D-QSAR models have been constructed for libraries of compounds containing related scaffolds to guide the design of more potent anticancer agents. nih.gov Although a specific QSAR model for this compound has not been reported, this methodology would be the standard approach to optimize its structure. By synthesizing and testing a series of analogues with variations on the phenyl and thienyl rings, a predictive QSAR model could be built to guide the development of derivatives with enhanced potency and selectivity.

Table 3: Components of a Hypothetical QSAR Study for this compound Analogues

ComponentDescriptionExample
Compound SeriesA set of structurally related molecules with measured biological activity.Analogues of this compound with different substituents on the aromatic rings.
DescriptorsCalculated numerical values representing the physicochemical properties of the molecules.LogP (lipophilicity), molecular weight, polar surface area, electronic parameters (Hammett constants).
Modeling TechniqueThe statistical method used to correlate descriptors with activity.Partial Least Squares (PLS) Regression, Multiple Linear Regression (MLR), Support Vector Machines (SVM).
Biological EndpointThe quantitative measure of biological activity.IC50 or EC50 values from an enzymatic or cell-based assay.

Development of Predictive Models for Biological Activity

To predict the biological activity of this compound, researchers would typically develop Quantitative Structure-Activity Relationship (QSAR) models. This process involves creating a dataset of chemically similar compounds with known biological activities against a specific target. For phenylpiperazine derivatives, these models are often built to predict activities such as receptor binding affinity or enzyme inhibition. nih.gov

The development process for a predictive model would involve:

Dataset Compilation: Assembling a series of molecules structurally related to this compound, including variations in the phenyl and thienylsulfonyl moieties, along with their experimentally determined biological activities.

Descriptor Calculation: Calculating a wide array of molecular descriptors for each compound in the series. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression to create a mathematical equation that correlates the descriptors with biological activity. nih.gov

Validation: Rigorously validating the model using both internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training) to ensure its predictive power and robustness.

A hypothetical QSAR model for a series of related compounds might yield an equation similar to:

BioActivity = c₀ + c₁(LogP) + c₂(TPSA) + c₃(RotatableBonds)

This equation would then be used to estimate the activity of novel compounds like this compound before their synthesis.

Descriptors Influencing Activity and Selectivity

QSAR studies on analogous 4-phenylpiperazine compounds have revealed that specific physicochemical and structural properties are critical for determining biological activity and selectivity. nih.gov For this compound, the key descriptors would likely include:

Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is crucial for membrane permeability and target interaction. The phenyl and thienyl groups contribute significantly to the lipophilic character of the molecule.

Electronic Properties: Descriptors such as the Hammett constant of substituents on the phenyl ring can influence the electronic environment of the piperazine nitrogen, affecting its pKa and ability to form interactions with biological targets.

Steric and Shape Descriptors: The size and shape of the molecule, dictated by the phenyl and thienylsulfonyl groups, are paramount for fitting into a specific receptor's binding pocket. Descriptors like molecular volume and surface area would be important.

Topological Descriptors: These describe the connectivity of atoms within the molecule and can be correlated with activity.

The interplay of these descriptors governs not only the potency of the compound but also its selectivity for one biological target over another. For instance, subtle changes in the steric bulk around the sulfonyl group could dramatically alter selectivity between closely related enzyme isoforms.

In Silico ADMET Prediction and Molecular Property Space Exploration (Theoretical Only, No Toxicity)

In silico tools are routinely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions for this compound would be based on established computational models. nih.govresearchgate.netrsc.orgneliti.com

Theoretical Absorption and Distribution Properties

Predictions for absorption and distribution would be calculated using models based on fundamental molecular properties.

Oral Bioavailability: Properties are often evaluated against frameworks like Lipinski's Rule of Five and Veber's rules to estimate the likelihood of oral absorption. pharmacophorejournal.com

Blood-Brain Barrier (BBB) Permeability: Computational models would be used to predict whether the compound can cross the BBB, a critical factor for centrally acting agents. This is often predicted based on polarity (TPSA) and molecular size.

Plasma Protein Binding (PPB): The extent to which the compound binds to plasma proteins like albumin would be estimated, as this affects the concentration of free drug available to act on its target.

PropertyPredicted ValueCompliance
Molecular Weight~336.45 g/mol Complies (Lipinski)
LogP~2.5-3.5Complies (Lipinski)
H-Bond Donors0Complies (Lipinski)
H-Bond Acceptors4 (2xO, 2xN)Complies (Lipinski)
TPSA~77.2 ŲComplies
Rotatable Bonds~4Complies (Veber)

Note: The values in this table are theoretical estimates for this compound based on its structure and may vary depending on the specific prediction software used.

In Silico Metabolic Stability Predictions (Enzyme Substrate/Inhibitor)

Computational models can predict the likelihood of a compound being a substrate or inhibitor of major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.

CYP Inhibition: Models would predict whether this compound is likely to inhibit key CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Sites of Metabolism (SOM): The models can also identify the most probable sites on the molecule where metabolic reactions (like oxidation) would occur. For this compound, likely sites include the phenyl ring and the piperazine ring.

Theoretical Excretion Properties

While direct prediction of excretion pathways is complex, general properties can be inferred. The compound's moderate lipophilicity and the presence of polar sulfonyl and piperazine groups suggest it would likely undergo metabolism to increase its polarity before being excreted, primarily via the kidneys.

Pharmacophore Generation and Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For a compound like this compound, a pharmacophore model would be generated based on a set of active, structurally similar molecules. nih.gov

The key steps would be:

Feature Identification: Identifying common chemical features among active analogs, such as hydrogen bond acceptors (from the sulfonyl oxygens), hydrophobic regions (the phenyl and thienyl rings), and a positive ionizable feature (the piperazine nitrogen at physiological pH).

Model Generation: Using software to align the active molecules and generate one or more hypothetical 3D arrangements of these features (hypotheses).

Model Validation: The best hypothesis is selected and validated by its ability to distinguish active compounds from inactive ones in a database.

A potential pharmacophore model for this class of compounds might consist of two hydrophobic features, one hydrogen bond acceptor, and one positive ionizable feature, arranged in a specific spatial orientation. This validated model could then be used to screen large virtual libraries of compounds to identify novel molecules with a high probability of possessing the desired biological activity. nih.gov

Advanced Analytical and Structural Elucidation Techniques for Research Excluding Basic Compound Identification Data

X-ray Crystallography of Ligand-Protein Co-crystals

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in its solid state. For piperazine (B1678402) derivatives, single-crystal X-ray diffraction is used to determine precise bond lengths, bond angles, and the solid-state conformation, confirming structural assignments made by other methods like NMR. nih.govresearchgate.net

The ultimate goal for understanding a ligand's function is to visualize it within the binding site of its biological target. This is achieved by co-crystallizing the ligand with the target protein and analyzing the resulting ligand-protein co-crystal via X-ray diffraction. While no such co-crystal structure has been published for 1-Phenyl-4-(2-thienylsulfonyl)piperazine, this technique would provide invaluable information. It would reveal the exact binding orientation of the compound and the specific molecular interactions—such as hydrogen bonds, and hydrophobic or ionic interactions—that stabilize the ligand-protein complex.

Table 2: Example of Crystallographic Data Obtained for a Piperazine Derivative

Parameter Value (for 1-(4-nitrobenzoyl)piperazine) Reference
Crystal System Monoclinic nih.gov
Space Group C2/c nih.gov
Unit Cell Dimensions a = 24.587(2) Å, b = 7.0726(6) Å, c = 14.171(1) Å nih.gov
Unit Cell Volume 2149.9(4) ų nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification in Research (In Vitro only)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is indispensable for studying the metabolic fate of compounds in research settings. nih.gov For in vitro studies, a compound like this compound would be incubated with liver preparations, such as microsomes or S9 fractions, which contain metabolic enzymes. nih.gov

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements (typically with errors <5 ppm). mdpi.com This precision allows for the confident determination of the elemental composition of potential metabolites. By comparing the HRMS data before and after incubation, new metabolic products can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification (e.g., hydroxylation on the phenyl ring versus the thienyl moiety). mdpi.commdpi.com Common metabolic pathways for aromatic and heterocyclic compounds include oxidation (hydroxylation), demethylation, sulfation, and glucuronidation. mdpi.commdpi.com

Table 3: Hypothetical In Vitro Metabolites of this compound

Compound Proposed Biotransformation Mass Change Resulting Formula
Parent Compound - - C₁₄H₁₆N₂O₄S₂
Metabolite 1 Hydroxylation (+O) +15.99 Da C₁₄H₁₆N₂O₅S₂
Metabolite 2 Sulfation (+SO₃) +79.96 Da C₁₄H₁₆N₂O₇S₃
Metabolite 3 Glucuronidation (+C₆H₈O₆) +176.03 Da C₂₀H₂₄N₂O₁₀S₂

Chromatographic Techniques for Purity and Quantitative Analysis in Research

Chromatographic methods are the cornerstone of determining the purity of a synthesized compound and for its quantification in various research samples.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose. nih.govnih.gov A validated RP-HPLC method allows for the separation of the main compound from any impurities, such as starting materials, by-products, or degradation products. nih.govresearchgate.net Purity is typically assessed by integrating the peak areas from a chromatogram, often with UV detection at a wavelength where the compound has strong absorbance. nih.gov

For quantitative analysis, a calibration curve is constructed by running a series of standards of the compound at known concentrations. The concentration of an unknown sample can then be accurately determined by comparing its peak area to the calibration curve. The validation of an HPLC method involves confirming its selectivity, precision, accuracy, linearity, and defining its limit of detection (LOD) and limit of quantification (LOQ). nih.govresearchgate.net Thin-layer chromatography (TLC) is also frequently used as a rapid, qualitative method to monitor reaction progress and for preliminary purity assessment. nih.govnih.gov

Table 4: Typical Parameters for a Validated RP-HPLC Method for Phenylpiperazine Analysis

Parameter Typical Specification Purpose Reference
Column Octadecyl (C18), e.g., 250 x 4.0 mm, 5 µm Stationary phase for separation nih.gov
Mobile Phase Acetonitrile / Phosphate Buffer (pH 2-3) Eluent to carry sample through the column nih.gov
Detection UV Spectrophotometry (e.g., 239 nm) To detect and quantify the compound nih.gov
Linearity (R²) > 0.99 Ensures proportional response to concentration nih.gov
Precision (RSD%) < 2% Measures repeatability of the method nih.gov
Accuracy (% Recovery) 98-102% Measures how close results are to the true value nih.gov

Future Perspectives and Research Directions for 1 Phenyl 4 2 Thienylsulfonyl Piperazine

Opportunities for Multi-Target Ligand Design

The development of multi-target directed ligands (MTDLs) is a promising strategy for treating complex, multifactorial diseases like depression, schizophrenia, and neurodegenerative disorders. nih.govnih.gov The rationale is that modulating multiple biological targets simultaneously can lead to synergistic therapeutic effects and a better side-effect profile compared to single-target agents. benthamscience.com

The 1-Phenyl-4-(2-thienylsulfonyl)piperazine scaffold is inherently suited for MTDL design. The arylpiperazine component is a versatile template for designing ligands that act on various aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters. researchgate.net Research has shown that derivatives of this scaffold can be engineered to exhibit balanced affinities for a range of targets implicated in neuropsychiatric disorders.

For instance, different arylpiperazine derivatives have shown potent binding to combinations of serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, such as 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors, as well as the serotonin transporter (SERT). researchgate.netnih.gov The specific combination of targets can be fine-tuned by modifying the substituents on the phenyl ring and the nature of the linker attached to the second nitrogen of the piperazine (B1678402) ring. nih.gov The thienylsulfonyl group in this compound serves as this linker and could be further functionalized to engage secondary targets, potentially leading to novel polypharmacological profiles for conditions like depression or Alzheimer's disease. researchgate.netjneonatalsurg.com

Table 1: Examples of Multi-Target Arylpiperazine Scaffolds and Their Biological Targets
Arylpiperazine TypePrimary TargetsPotential Therapeutic AreaReference
Indole Clubbed Piperazine5-HT1A, SERTDepression nih.gov
2-Biphenylpiperazine5-HT1A, 5-HT7Depression nih.gov
Aralkyl Piperazine5-HT1A, 5-HT7, SERTDepression nih.gov
Long-Chain Arylpiperazines5-HT1A, 5-HT2A, 5-HT7, D2Schizophrenia, Depression researchgate.net
Benzyl PiperazineAChE, Beta-AmyloidAlzheimer's Disease jneonatalsurg.com

Potential for Novel Therapeutic Approaches Based on Mechanism (Theoretical)

While the most apparent application for a phenylpiperazine derivative lies within CNS disorders, its unique combination of moieties opens theoretical possibilities in other therapeutic areas.

Neurodegenerative Disorders: The MTDL approach is particularly promising for diseases like Alzheimer's and Parkinson's, which have complex pathologies. nih.govresearchgate.net By designing derivatives of this compound that combine, for example, 5-HT receptor modulation with inhibition of enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), it may be possible to address both symptomatic and disease-modifying aspects. researchgate.net

Antimicrobial Agents: In a distinct therapeutic direction, the sulfonyl piperazine scaffold has been identified as a potent inhibitor of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. nih.gov This discovery suggests that this compound and its analogues could be explored as a novel class of antibiotics, addressing the urgent need for new treatments against multidrug-resistant pathogens. nih.gov

Oncology: Certain N-arylpiperazine derivatives have demonstrated unexpected antiproliferative effects in various cancer cell lines, including breast and prostate cancer. mdpi.com The mechanisms are diverse, sometimes involving known CNS targets that are also expressed in tumors, or entirely new pathways. mdpi.com This opens a speculative but intriguing avenue for investigating the anticancer potential of the this compound chemical space.

Challenges in Translating Mechanistic Insights to Preclinical Proof-of-Concept

Translating a promising molecular mechanism into a viable preclinical candidate is a major hurdle in drug development. For a compound like this compound, several key challenges must be addressed.

Furthermore, for MTDLs, achieving a balanced affinity profile is critical. The ligand must interact with its multiple targets with appropriate potencies to elicit the desired synergistic effect without causing significant off-target activity that could lead to adverse effects. nih.gov The inherent flexibility of GPCRs and the potential for receptor dimerization add another layer of complexity to designing ligands with precise pharmacological actions. nih.gov

Table 2: Key Preclinical Development Challenges for Arylpiperazine-Based Compounds
Challenge AreaSpecific HurdleMitigation StrategyReference
Pharmacokinetics (CNS)Blood-Brain Barrier (BBB) PenetrationOptimize lipophilicity, pKa, and molecular weight; reduce hydrogen bond donors. nih.gov
PharmacodynamicsAchieving balanced multi-target affinityStructure-activity relationship (SAR) studies; computational modeling to predict binding. nih.govnih.gov
SelectivityAvoiding off-target interactions (e.g., hERG)Early-stage counter-screening; structural modifications to remove problematic pharmacophores. nih.gov
ADMET PropertiesEnsuring favorable absorption, distribution, metabolism, excretion, and low toxicity.In silico ADMET prediction; in vitro assays (e.g., metabolic stability, cytotoxicity). jneonatalsurg.com

Emerging Methodologies for Compound Characterization and Optimization

Modern drug discovery leverages a host of advanced methodologies to accelerate the characterization and optimization of lead compounds. For this compound, these techniques would be essential for exploring its therapeutic potential.

Computational and In Silico Design: Computational approaches are indispensable for MTDL development. nih.gov Techniques like molecular docking, pharmacophore-based virtual screening, and molecular dynamics simulations can be used to predict how derivatives might bind to multiple targets. nih.govjneonatalsurg.com Furthermore, de novo design methods that use iterative fragment-growing strategies can build novel MTDLs from the ground up. nih.gov Quantum chemical methods like Density Functional Theory (DFT) can also be used to understand the electronic properties and reactivity of the aryl sulfonyl piperazine structure itself. jddtonline.info

Advanced Synthesis and SAR: The creation of a library of analogues is crucial for establishing a structure-activity relationship (SAR). nih.gov Modern synthetic methodologies, such as palladium-catalyzed Buchwald-Hartwig amination, provide efficient routes to synthesize diverse arylpiperazine derivatives for biological screening. nih.gov This allows for systematic modification of the phenyl and thienyl rings to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Integration with Systems Biology Approaches

As the complexity of drug action, particularly for MTDLs, becomes more apparent, systems biology and systems pharmacology offer a holistic framework for understanding a compound's effects. nih.gov Rather than focusing on a single target in isolation, these approaches model the complex regulatory networks within a cell or organism. nih.gov

For a potential MTDL derived from this compound, a systems biology approach could integrate multi-omics data (genomics, proteomics, metabolomics) to predict its impact on cellular pathways in diseases like Alzheimer's. nih.gov Enhanced pharmacodynamic (ePD) models can simulate how a drug with multiple targets might behave in patient populations with different genetic backgrounds, paving the way for personalized medicine. nih.gov This integrative approach can help predict efficacy, identify potential adverse effects, and reduce the high failure rates in later stages of clinical trials. nih.gov

Q & A

Q. What are the optimized synthetic routes for 1-Phenyl-4-(2-thienylsulfonyl)piperazine, and how can reaction conditions be monitored for maximum yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the piperazine nitrogen. A two-step approach is common:

Sulfonylation : React 1-phenylpiperazine with 2-thienylsulfonyl chloride in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., K₂CO₃) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) to optimize reaction time and minimize side products .
Key parameters:

  • Temperature : Room temperature for sulfonylation to avoid decomposition.
  • Stoichiometry : 1.2 equivalents of sulfonyl chloride to ensure complete substitution.
  • Yield optimization : Post-reaction quenching with ice-cold water improves precipitation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns:
  • Piperazine protons (δ 2.5–3.5 ppm as multiplet).
  • Thienyl protons (δ 6.8–7.5 ppm as distinct doublets) .
  • FT-IR : Validate sulfonyl group (asymmetric SO₂ stretch at ~1350 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) .
  • X-ray crystallography (if crystalline): Resolve stereoelectronic effects at the sulfonyl-piperazine junction .

Q. What in vitro biological screening models are appropriate for initial pharmacological profiling of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme inhibition : Tyrosinase or kinase inhibition assays (IC₅₀ determination) using spectrophotometric methods .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the sulfonyl group .
  • Molecular Docking : Simulate binding to targets (e.g., tyrosinase or kinases) using software like AutoDock Vina. Focus on:
  • Hydrogen bonding with the sulfonyl oxygen.
  • π-π stacking between the thienyl ring and aromatic residues .
  • QSAR Models : Use substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to predict bioactivity trends .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Validation :
  • Repeat experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
  • Purity Analysis : Confirm compound integrity via HPLC post-assay to rule out degradation artifacts .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure consistent bioavailability across assays .

Q. How to optimize the thienylsulfonyl substituent to improve metabolic stability without compromising bioactivity?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace the thienyl group with a pyridyl or furan moiety to enhance metabolic resistance while maintaining π-stacking capacity .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) at the sulfonyl oxygen to delay hepatic clearance .
  • Microsomal Stability Assays : Use liver microsomes (human/rat) to quantify metabolite formation and identify vulnerable sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.